

An In-depth Technical Guide to 4-Methoxybiphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxybiphenyl

Cat. No.: B1664174

[Get Quote](#)

This technical guide provides a comprehensive overview of **4-Methoxybiphenyl**, a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.

Core Molecular and Physical Properties

4-Methoxybiphenyl, also known as 4-phenylanisole, is a key aromatic compound utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.^[1] Its biphenyl structure is a common scaffold in many biologically active molecules and liquid crystals.^[2]

Quantitative Data Summary

The fundamental properties of **4-Methoxybiphenyl** are summarized in the tables below for quick reference.

Table 1: Molecular Identifiers and Weights

Identifier	Value	Reference
Molecular Formula	C ₁₃ H ₁₂ O	[3][4][5]
Molecular Weight	184.23 g/mol	[3][5]
Exact Mass	184.0888 g/mol	[4]
CAS Number	613-37-6	[4][5]

Table 2: Physical and Chemical Properties

Property	Value	Reference
Appearance	White to off-white crystalline powder or solid.	[1]
Melting Point	86 - 90 °C	[1][6]
Boiling Point	157 °C at 10 mmHg	[1][3]
Solubility	Insoluble in water; soluble in ether and ethanol.	[3]
Density	1.0278 g/cm ³ at 100 °C	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Methoxybiphenyl**. The following tables provide key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 3: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
7.56 - 7.52	m	4H	Aromatic Protons	[7]
7.40	t	1H	Aromatic Proton	[7]
6.98	d	2H	Aromatic Protons	[7]
3.85	s	3H	-OCH ₃	[7]

Table 4: ¹³C NMR Spectroscopic DataSolvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
159.1	C-OCH ₃
140.8	Ar-C
133.7	Ar-C
128.7	Ar-CH
128.1	Ar-CH
126.7	Ar-CH
114.1	Ar-CH
55.3	-OCH ₃

Table 5: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Description of Vibration
3030 - 3100	C-H stretch (aromatic)
2850 - 3000	C-H stretch (aliphatic, -OCH ₃)
1600, 1500, 1450	C=C stretch (aromatic ring)
1245	C-O-C stretch (asymmetric)
1030	C-O-C stretch (symmetric)
830	C-H bend (para-disubstituted ring)

Experimental Protocols: Synthesis of 4-Methoxybiphenyl

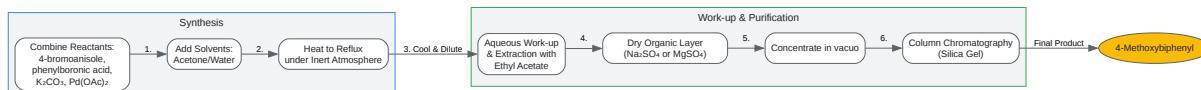
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing **4-Methoxybiphenyl**.^[2] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.^[8]

Suzuki-Miyaura Coupling Protocol

Objective: To synthesize **4-Methoxybiphenyl** from 4-bromoanisole and phenylboronic acid.

Materials:

- 4-bromoanisole (1.0 eq)
- Phenylboronic acid (1.1 - 1.5 eq)
- Palladium(II) acetate (Pd(OAc)₂) (0.02 mol%)
- Potassium carbonate (K₂CO₃) (2.0 eq)
- Acetone
- Water
- Ethyl acetate


- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-bromoanisole, phenylboronic acid, and potassium carbonate.
- Catalyst Addition: Add the palladium(II) acetate catalyst to the flask.
- Solvent Addition: Add a mixture of acetone and water to the flask.
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
- Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
- Extraction: Extract the aqueous layer with ethyl acetate (3x).
- Washing: Combine the organic layers and wash with water, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel to obtain pure **4-Methoxybiphenyl**.[\[2\]](#)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **4-Methoxybiphenyl**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **4-Methoxybiphenyl**.

Applications in Research and Development

4-Methoxybiphenyl is a valuable building block in several areas of chemical research and industry:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various biphenyl derivatives that are investigated for their potential as downregulators of VEGF protein secretion and telomerase-related gene expressions.[9]
- Material Science: It is used in the production of advanced materials like polymers and resins to enhance properties such as thermal stability.[1]
- Liquid Crystals: As a key component in the manufacturing of liquid crystal displays (LCDs), it contributes to the development of high-quality electronic screens.[1]
- Organic Synthesis: Its stable and reactive nature makes it an ideal intermediate for creating dyes, pigments, and other complex organic molecules.[1]
- Fragrance Industry: It is also used in the formulation of fragrances.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. scbt.com [scbt.com]
- 6. 4-甲氧基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Methoxybiphenyl | 613-37-6 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxybiphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664174#4-methoxybiphenyl-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1664174#4-methoxybiphenyl-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com